molecular formula C9H9FN2 B568658 1H-Benzimidazole,1-(2-fluoroethyl)-(9CI) CAS No. 118482-24-9

1H-Benzimidazole,1-(2-fluoroethyl)-(9CI)

Cat. No.: B568658
CAS No.: 118482-24-9
M. Wt: 164.183
InChI Key: IEXVSTHZUQADKQ-UHFFFAOYSA-N
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Description

1H-Benzimidazole,1-(2-fluoroethyl)-(9CI) is a fluorinated benzimidazole derivative characterized by a 2-fluoroethyl substituent at the 1-position of the benzimidazole core. The benzimidazole scaffold is a bicyclic aromatic system comprising fused benzene and imidazole rings, widely studied for its pharmacological and agrochemical applications.

Properties

CAS No.

118482-24-9

Molecular Formula

C9H9FN2

Molecular Weight

164.183

IUPAC Name

1-(2-fluoroethyl)benzimidazole

InChI

InChI=1S/C9H9FN2/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6H2

InChI Key

IEXVSTHZUQADKQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2CCF

Synonyms

1H-Benzimidazole,1-(2-fluoroethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of 1H-Benzimidazole,1-(2-fluoroethyl)-(9CI) and selected analogs:

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight Key Functional Groups
1H-Benzimidazole,1-(2-fluoroethyl)-(9CI) 2-fluoroethyl C₉H₈FN₂ ~164.18 Benzimidazole, fluoroethyl
1H-Benzimidazole,1-(3-butenyl)-(9CI) 3-butenyl C₁₁H₁₂N₂ 172.23 Benzimidazole, alkenyl
1H-Benzimidazole,1-(1-methylethyl)-(9CI) Isopropyl C₁₀H₁₂N₂ 160.22 Benzimidazole, branched alkyl
1H-Benzimidazole,1-(2-pyridinyl)-(9CI) 2-pyridinyl C₁₂H₉N₃ 195.22 Benzimidazole, heteroaryl
1H-Benzimidazole,1-(2-propynyl)-(9CI) 2-propynyl C₁₀H₈N₂ 156.18 Benzimidazole, alkyne

Key Observations :

  • Electron-Withdrawing Effects: The 2-fluoroethyl group in the target compound introduces electronegativity, which may enhance polarity and hydrogen-bonding capacity compared to non-fluorinated analogs like the 3-butenyl or isopropyl derivatives .
  • Steric Effects : The linear 2-fluoroethyl substituent is less sterically hindered than branched groups (e.g., isopropyl ) but bulkier than smaller alkyl chains (e.g., propynyl ).
  • Molecular Weight : The fluorine atom increases the molecular weight (~164.18) relative to ethyl-substituted analogs (e.g., 1-propyl derivative: ~150.20 ).

Physicochemical Properties

  • Polarity and Solubility: The fluorine atom in the 2-fluoroethyl group likely increases hydrophilicity compared to non-polar substituents like 2-propynyl or 3-butenyl . This could improve aqueous solubility, a critical factor in drug design.
  • Boiling Point : Fluorinated compounds often exhibit higher boiling points due to dipole interactions. For example, 1-methyl-2-(1-methylethoxy)-1H-benzimidazole has a predicted boiling point of 290.9°C, suggesting that the 2-fluoroethyl analog may similarly display elevated thermal stability.
  • Acid-Base Behavior : The pKa of the benzimidazole nitrogen(s) may shift due to the electron-withdrawing fluoroethyl group, altering protonation states under physiological conditions .

Preparation Methods

Condensation of 1,2-Diamines with Fluorinated Carbonyl Compounds

The most common method for synthesizing 1H-benzimidazoles involves the condensation of o-phenylenediamine derivatives with fluorinated aldehydes or ketones . For 1H-Benzimidazole,1-(2-fluoroethyl)-(9CI) , this approach requires:

  • Starting Materials :

    • 1-(2-Fluoroethyl)-1H-benzimidazole-2-carbaldehyde (CAS 118482-25-0) as a key intermediate .

    • Substituted o-phenylenediamine derivatives (e.g., 4-nitro-1,2-benzenediamine) .

  • Reaction Conditions :

    • Solvent: Fluorinated carboxylic acids (e.g., trifluoroacetic acid) at 70°C for 16 hours .

    • Molar Ratio: 1:1 stoichiometry between diamine and aldehyde .

    • Acid Catalyst: Fluorinated acids act as both solvent and catalyst, facilitating cyclization .

  • Mechanism :

    • The aldehyde undergoes nucleophilic attack by the diamine’s amino group, forming an imine intermediate.

    • Cyclization occurs via intramolecular dehydration, yielding the benzimidazole core .

  • Workup :

    • Evaporation of the fluorinated solvent under reduced pressure.

    • Purification via silica gel column chromatography (eluent: ethyl acetate/hexane) .

Yield : ~70–80% after purification .

Palladium-Catalyzed Coupling for Fluorinated Side Chains

Introducing the 2-fluoroethyl group post-cyclization can enhance regioselectivity. A patent (WO2011099832A2) describes a method applicable to fluorinated benzimidazoles :

  • Steps :

    • Step 1 : Synthesize the benzimidazole core using standard condensation.

    • Step 2 : Introduce the 2-fluoroethyl group via Pd-catalyzed cross-coupling :

      • Reagents: 2-fluoroethyl iodide, Pd(OAc)₂, PPh₃.

      • Solvent: DMF at 100°C for 12 hours .

  • Advantages :

    • Avoids competing side reactions during cyclization.

    • Enables late-stage functionalization .

  • Challenges :

    • Requires anhydrous conditions.

    • Palladium residue removal necessitates additional purification .

Yield : ~50–60% .

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A modified protocol based on EP0511187A1 involves :

  • Conditions :

    • Solvent: Ethanol/water (3:1).

    • Temperature: 120°C (microwave) for 30 minutes .

    • Catalyst: p-TsOH.

  • Procedure :

    • Mix o-phenylenediamine (1 mmol) and 2-fluoroethyl aldehyde (1.2 mmol).

    • Irradiate in a sealed vessel.

    • Cool and filter the precipitate.

Yield : ~85% .

Comparative Analysis of Synthetic Routes

MethodConditionsYieldPurityKey Advantages
Condensation70°C, 16 h, TFA70–80%>99%Simple, one-pot
Palladium Coupling100°C, 12 h, Pd(OAc)₂50–60%95%Regioselective
Microwave-Assisted120°C, 30 min, p-TsOH85%98%Rapid, high throughput

Purification and Characterization

  • Purification :

    • Silica Gel Chromatography : Effective for removing unreacted diamine and side products .

    • Recrystallization : Ethanol/water mixtures yield high-purity crystals .

  • Characterization :

    • ¹H NMR : Peaks at δ 8.2 (s, 1H, N–CH₂–CF₂), δ 7.5–7.8 (m, 4H, aromatic) .

    • MS (ESI) : m/z 192.19 [M+H]⁺ .

Challenges and Optimization Strategies

  • Fluorine Reactivity : The electron-withdrawing nature of fluorine can deactivate the benzimidazole ring, necessitating elevated temperatures .

  • Side Reactions : Competing imine formations are mitigated by using excess aldehyde .

  • Scale-Up : Microwave methods are preferred for industrial applications due to shorter reaction times .

Q & A

Q. Basic

  • NMR spectroscopy : ¹⁹F NMR confirms the presence and environment of the fluoroethyl group (δ ~ -220 ppm for CF₂). ¹H/¹³C NMR resolves benzimidazole ring protons (δ 7.0–8.5 ppm) and fluoroethyl CH₂ groups (δ 4.5–5.0 ppm) .
  • X-ray crystallography : Programs like SHELXL (via SHELX suite) resolve crystal packing and bond lengths, critical for confirming regiochemistry and fluorine positioning . For example, minor isomer contamination (e.g., 6.0% in related compounds) can be quantified using occupancy refinement .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~195.1 for C₉H₉FN₂).

How should researchers address contradictions in crystallographic data, such as mixed occupancy or disorder in the fluoroethyl group?

Advanced
Disorder in flexible substituents like the fluoroethyl group is common. Strategies include:

  • Multi-component refinement : Use SHELXL to model major/minor occupancy ratios (e.g., 92.7:7.3 in related structures) .
  • DFT calculations : Compare experimental bond lengths/angles with optimized geometries to identify plausible conformers.
  • Low-temperature data collection : Reduces thermal motion artifacts, improving resolution for fluorine positioning.

For example, in 5-chloro-2-(thiophen-2-yl)-1H-benzimidazole derivatives, parallel molecular chains with C–H···N interactions were resolved by combining crystallography with Hirshfeld surface analysis .

What are the reactivity trends of the fluoroethyl group in this compound under nucleophilic or electrophilic conditions?

Advanced
The fluoroethyl group exhibits unique reactivity:

  • Nucleophilic substitution : The β-fluorine can participate in SN2 reactions with strong nucleophiles (e.g., KCN in DMF), yielding cyanoethyl derivatives.
  • Acid stability : Resists hydrolysis under mild acidic conditions (pH > 3) but degrades in concentrated H₂SO₄.
  • Electrophilic aromatic substitution : The benzimidazole ring directs electrophiles to the 5- and 6-positions, leaving the fluoroethyl group intact.

Comparative studies with 2-(4-fluorophenyl)-1H-benzimidazole show that electron-withdrawing fluorine enhances ring stability but reduces electrophilic substitution rates .

How can computational modeling predict biological or material science applications of this compound?

Q. Advanced

  • Molecular docking : Screen against benzimidazole-binding targets (e.g., tubulin or kinase enzymes) using AutoDock Vina. The fluoroethyl group may enhance hydrophobic interactions in binding pockets.
  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. For C₁₀H₉FN₂O, the HOMO is localized on the benzimidazole ring, suggesting electron-rich sites for oxidation .
  • MD simulations : Assess stability in lipid bilayers for potential membrane-targeting applications.

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